Pleuromutilin

Description

Properties

IUPAC Name |

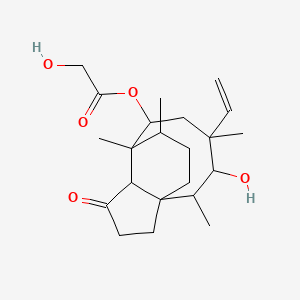

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZNJUXESFHSIO-BKUNHTPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048720 | |

| Record name | Pleuromutilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-65-5 | |

| Record name | Pleuromutilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pleuromulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pleuromutilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pleuromulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLEUROMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE4A80MZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Fungal Origin of Pleuromutilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin (B8085454) is a pioneering natural product antibiotic, the discovery of which has paved the way for a new class of antibacterial agents. This technical guide provides an in-depth exploration of the discovery of this compound, its fungal origins, and the scientific methodologies integral to its isolation, characterization, and evaluation. Detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of key biological and experimental pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Introduction: A Historical Perspective

The story of this compound begins in the golden age of antibiotic discovery. In 1951, Kavanagh et al. first reported the discovery of this novel antibacterial substance.[1] The compound was isolated from the fermentation broth of the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus).[2][3][4] These fungi, belonging to the mushroom-forming order Agaricales, were found to produce a metabolite with potent activity, particularly against Gram-positive bacteria.[5]

The unique tricyclic diterpenoid structure of this compound was elucidated in 1962, revealing a complex scaffold that has since been the subject of extensive medicinal chemistry efforts.[1] This foundational work led to the development of several semi-synthetic derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and more recently, retapamulin (B1680546) and lefamulin (B1674695) for human clinical applications.[3][6] The distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has made this compound and its derivatives valuable assets in an era of growing antibiotic resistance.[2]

The Fungal Source: Clitopilus passeckerianus

The primary producer of this compound is the gilled mushroom Clitopilus passeckerianus.[7][8] There has been some historical confusion in the literature regarding the exact fungal sources, with several species and names being used interchangeably.[4][9] However, modern phylogenetic analysis has confirmed that this compound-producing strains fall within a discrete clade of the genus Clitopilus.[9]

Clitopilus passeckerianus is a saprophytic fungus, meaning it obtains nutrients by decomposing organic matter.[8] While it is a mushroom-producing fungus, for the industrial production of this compound, submerged fermentation is the method of choice.[7]

Quantitative Data

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, purification, formulation, and for understanding its pharmacokinetic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄O₅ | [2] |

| Molar Mass | 378.509 g/mol | [2] |

| Melting Point | 170-171 °C | [2] |

| Solubility in Water | Poor | |

| Appearance | Crystalline solid |

Table 1: Physicochemical Properties of this compound

Antimicrobial Activity of this compound and its Derivatives

The antibacterial spectrum of this compound is primarily focused on Gram-positive bacteria.[3] Table 2 provides a summary of the Minimum Inhibitory Concentrations (MICs) of this compound and its semi-synthetic derivatives against a range of clinically relevant bacteria.

| Compound | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Streptococcus pneumoniae | Mycoplasma pneumoniae | Reference |

| This compound | 0.12 - 1 µg/mL | 0.25 - 4 µg/mL | 0.06 - 0.5 µg/mL | 0.006 µg/mL | [10][11] |

| Tiamulin | 0.125 µg/mL | 0.5 µg/mL | - | - | [12] |

| Valnemulin | - | - | - | - | |

| Retapamulin | - | - | - | - | |

| Lefamulin | - | - | - | 0.006 µg/mL | [11] |

| BC-3781 | 0.12 µg/mL (MIC₅₀) | 0.12 µg/mL (MIC₅₀) | - | - | [10][11] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Derivatives

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol describes the submerged fermentation of Clitopilus passeckerianus for the production of this compound.

Materials:

-

Clitopilus passeckerianus strain

-

Potato Dextrose Agar (PDA) for strain maintenance

-

Seed medium (e.g., PVS: 8 g/L rapeseed oil, 35 g/L spray-dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate)

-

Production medium (e.g., CGC: 50 g/L glucose, 5 g/L spray-dried corn steep liquor, 2 g/L calcium carbonate, pH 6.5)

-

Sterile flasks and incubator shaker

Procedure:

-

Strain Maintenance: Maintain the Clitopilus passeckerianus culture on PDA plates at 25°C.

-

Inoculum Preparation: Aseptically transfer a mycelial plug from a fresh PDA plate to a flask containing the seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 25°C with shaking (e.g., 150 rpm) for 5-7 days to obtain a homogenous mycelial suspension.

-

Production Culture Inoculation: Inoculate the production medium with the seed culture (e.g., 10% v/v).

-

Production Fermentation: Incubate the production culture at 25°C with shaking for 7-14 days. Monitor the production of this compound periodically using HPLC.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Clitopilus passeckerianus

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

Procedure:

-

Mycelial Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

-

Solvent Extraction: Extract the culture filtrate and the mycelial cake separately with ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column packed with hexane.

-

Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.

-

Crystallization: Combine the fractions containing pure this compound and concentrate them. Allow the this compound to crystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve a known amount of the sample (e.g., crude extract, purified fraction) in methanol and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound stock solution

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Clitopilus passeckerianus proceeds through the mevalonate (B85504) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclizations and oxidations, then lead to the formation of the this compound core structure.

Caption: The biosynthetic pathway of this compound from acetyl-CoA.

Experimental Workflow: From Fungus to Pure Compound

The overall process of obtaining pure this compound from its fungal source involves a series of well-defined steps, from cultivation to final purification.

Caption: A generalized workflow for the production and isolation of this compound.

Conclusion

The discovery of this compound from Clitopilus passeckerianus represents a significant milestone in the field of antibiotics. Its unique chemical structure and mechanism of action continue to inspire the development of new antibacterial agents. This technical guide provides a foundational resource for researchers, offering detailed methodologies and quantitative data to support further investigation into this important class of natural products. The provided protocols and visualizations aim to facilitate a deeper understanding and practical application of the science behind this compound, from its fungal origins to its potential as a therapeutic agent.

References

- 1. Comparison of methods for antimicrobial susceptibility testing and MIC values for this compound drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. "Increasing this compound activity of Clitopilus passeckerianus by chem" by Irene A. Papa, Teofila O. Zulaybar et al. [ukdr.uplb.edu.ph]

- 7. Insights into the Classical Genetics of Clitopilus passeckerianus – the this compound Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PLEUROMUTILINS FERMENTATION, STRUCTURE AND BIOSYNTHESIS [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) [pubs.rsc.org]

history of Pleuromutilin antibiotics

An In-depth Technical Guide to the History of Pleuromutilin (B8085454) Antibiotics

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound class of antibiotics represents a unique and potent tool in the ongoing battle against bacterial resistance. Originating from a fungal natural product discovered in the mid-20th century, their distinct mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, has resulted in a low propensity for cross-resistance with other antibiotic classes. Initial development focused on veterinary applications, with tiamulin (B153960) and valnemulin (B25052) becoming mainstays in animal health. The journey to human-use therapeutics was lengthy but culminated in the approval of the topical agent retapamulin (B1680546) and, more recently, the first systemic this compound, lefamulin (B1674695). This guide provides a comprehensive technical overview of the history, mechanism, and development of this compound antibiotics, detailing key experimental milestones and summarizing their activity profile to inform future research and drug development efforts.

Discovery and Historical Development

The history of pleuromutilins began in 1951 with the discovery of the parent compound, this compound, by Kavanagh and his colleagues. It was isolated from the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) as a substance that inhibited the growth of Staphylococcus aureus.[1][2] Despite this early discovery, the complex tricyclic diterpenoid structure was not fully elucidated until 1962.[1]

Initial interest in the class was limited, with major pharmaceutical efforts focused on other classes like β-lactams.[3] The first significant development was the semi-synthesis of derivatives for veterinary medicine. This led to the approval of tiamulin in 1979, followed by the more potent valnemulin in 1999, both of which are used to treat infections in livestock.[2][3]

The resurgence of interest in pleuromutilins for human use was driven by the escalating crisis of antibiotic resistance. This led to the development of retapamulin , the first derivative approved for human use in 2007, albeit restricted to topical applications for skin infections.[1][3] The major breakthrough for systemic therapy came in 2019 with the U.S. FDA approval of lefamulin (formerly BC-3781) for both intravenous and oral treatment of community-acquired bacterial pneumonia (CABP).[4][5] This marked the arrival of the first new class of systemic antibiotics for CABP in nearly two decades.[4]

Timeline of Key Milestones

| Year | Milestone | Reference(s) |

| 1951 | Discovery of this compound from Pleurotus mutilus. | [1][3] |

| 1962 | Elucidation of the tricyclic structure of this compound. | [1] |

| 1979 | Tiamulin approved for veterinary use. | [2][3] |

| 1999 | Valnemulin approved for veterinary use. | [2][3] |

| 2007 | Retapamulin approved for topical human use. | [2][3] |

| 2019 | Lefamulin approved for systemic (IV and oral) human use. | [4][5] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. Their unique molecular target is the 50S subunit of the bacterial ribosome.

They bind within the peptidyl transferase center (PTC) , a highly conserved region responsible for catalyzing peptide bond formation. The binding site is located at the confluence of the acceptor (A) and donor (P) sites, effectively blocking the correct positioning of transfer RNA (tRNA) molecules.[6] This interference prevents the transfer of the nascent polypeptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site, thereby halting protein elongation.[6]

The tricyclic mutilin (B591076) core is essential for this activity, anchoring the molecule into a hydrophobic pocket of the PTC through interactions with nucleotides of the 23S rRNA, such as G2505 and U2506.[7] The C14 side chain, which is the primary point of modification for creating semi-synthetic derivatives, extends into the A- and P-sites, influencing the binding affinity and antibacterial spectrum.[2][8] This unique binding mode is responsible for the lack of cross-resistance with most other protein synthesis inhibitors.

Signaling Pathway Diagram: Ribosomal Protein Synthesis Inhibition

Caption: this compound binds to the PTC on the 50S ribosome, blocking tRNA binding and halting protein synthesis.

Key Experiments and Methodologies

The understanding of this compound's mechanism and the development of new derivatives have been driven by several key experimental techniques.

Ribosome Binding and Footprinting Assays

Objective: To identify the specific binding site of pleuromutilins on the ribosome and determine the nucleotides involved in the interaction.

Methodology: Chemical Footprinting This technique probes the accessibility of rRNA nucleotides to chemical modification in the presence and absence of the antibiotic.

-

Complex Formation: Purified 70S ribosomes are incubated with a specific this compound derivative (e.g., tiamulin, lefamulin) to allow for binding. Control samples consist of unbound ribosomes.

-

Chemical Probing: The ribosome-drug complexes and control samples are treated with chemical reagents that modify accessible nucleotides. Common reagents include:

-

Dimethyl sulfate (B86663) (DMS): Modifies the N1 position of adenine (B156593) and the N3 of cytosine.

-

Carbodiimide (CMCT): Modifies the N3 of uracil (B121893) and the N1 of guanine.

-

-

RNA Isolation & Primer Extension: The ribosomal RNA is extracted. A radiolabeled DNA primer complementary to a region downstream of the suspected binding site is annealed to the rRNA. Reverse transcriptase is used to synthesize cDNA. The enzyme stops or pauses at modified nucleotides.

-

Analysis: The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected from modification by the bound drug appear as missing bands in the drug-treated lane compared to the control lane, revealing the "footprint" of the antibiotic.

Key Findings: These experiments consistently identified nucleotides in Domain V of the 23S rRNA, specifically A2058, A2059, G2505, and U2506, as being part of the this compound binding pocket.

Elucidation of the Biosynthetic Pathway

Objective: To identify the genes and enzymes responsible for the natural production of this compound in C. passeckerianus.

Methodology: Heterologous Gene Expression Since genetic manipulation of the native fungus is challenging, the biosynthetic pathway was elucidated by expressing the identified genes in a more tractable host, Aspergillus oryzae.[9][10]

-

Gene Cluster Identification: A candidate gene cluster was identified in the C. passeckerianus genome.

-

Gene Expression: Combinations of the seven key enzyme-coding genes (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf) were introduced into A. oryzae.[9]

-

Metabolite Analysis: The metabolites produced by the engineered A. oryzae strains were extracted and analyzed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Pathway Reconstruction: By systematically adding genes and identifying the resulting intermediates, the entire biosynthetic pathway from the precursor geranylgeranyl diphosphate (B83284) (GGPP) to this compound was reconstructed.[9]

Experimental Workflow Diagram: Biosynthesis Pathway Elucidation

Caption: Workflow for elucidating the this compound biosynthetic pathway using heterologous expression.

Quantitative Data: Antibacterial Activity

The potency of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Lefamulin, the latest systemic derivative, shows potent activity against key pathogens in community-acquired bacterial pneumonia.

Comparative In Vitro Activity (MIC µg/mL) of Lefamulin

| Bacterial Species | Lefamulin MIC₅₀ | Lefamulin MIC₉₀ | % Susceptible |

| Streptococcus pneumoniae | 0.06 | 0.25 | 99.9% |

| Staphylococcus aureus (MSSA & MRSA) | 0.06 | 0.12 | 99.6% |

| Haemophilus influenzae | 0.5 | 2.0 | 99.1% |

| Moraxella catarrhalis | 0.06 | 0.12 | 100% |

Data compiled from the SENTRY Antimicrobial Surveillance Program (2015-2021).[11]

Synthesis of Derivatives

The development of clinically useful pleuromutilins has relied on semi-synthesis, modifying the natural this compound core, which is produced via fermentation. The primary site for modification is the C14 glycolic ester side chain.[2][8]

General Synthesis Scheme for Lefamulin

The synthesis of lefamulin involves coupling the this compound core with a custom-synthesized C14 side chain.[5]

-

Fermentation: The this compound core is produced in large quantities by fermentation of Clitopilus passeckerianus.

-

Activation: The hydroxyl group at C14 of the mutilin core is activated, typically by tosylation, creating a good leaving group (e.g., 22-O-tosylthis compound).[5]

-

Side Chain Synthesis: A separate multi-step synthesis is performed to create the desired thioether side chain.[5]

-

Coupling: The activated mutilin core is reacted with the synthesized thiol side chain via nucleophilic substitution to form the final molecule.[5]

-

Purification: The final product is purified, often through crystallization.[6]

Logical Relationship Diagram: From Discovery to Systemic Use

References

- 1. Are this compound antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The this compound antibiotics: a new class for human use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. A semisynthetic this compound antibiotic: Lefamulin_Chemicalbook [chemicalbook.com]

- 6. Lefamulin synthesis - chemicalbook [chemicalbook.com]

- 7. The Very First Modification of this compound and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous expression reveals the biosynthesis of the antibiotic this compound and generates bioactive semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-Year (2015-21) longitudinal surveillance of lefamulin in vitro activity against bacterial pathogens collected worldwide from patients with respiratory tract infections including pneumonia and characterization of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pleuromutilins on the Bacterial Ribosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin (B8085454) and its derivatives represent a potent class of antibiotics that combat bacterial infections by inhibiting protein synthesis. Their unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, allows them to remain effective against many multi-drug resistant strains. This technical guide provides a comprehensive overview of the molecular interactions between pleuromutilins and the bacterial ribosome, supported by quantitative binding and inhibition data, detailed experimental protocols for key assays, and a summary of known resistance mechanisms. Visual diagrams are provided to elucidate complex pathways and experimental workflows, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilins, originally derived from the fungus Pleurotus mutilus, have emerged as a clinically important class of antibiotics.[1] This class includes veterinary drugs such as tiamulin (B153960) and valnemulin, as well as lefamulin (B1674695) and retapamulin, which are approved for human use.[1] Pleuromutilins selectively inhibit bacterial protein synthesis by binding to a highly conserved region of the 50S ribosomal subunit, the peptidyl transferase center (PTC).[2][3] This distinct mode of action results in a low propensity for cross-resistance with other classes of ribosome-targeting antibiotics.[2][4] This guide delves into the core mechanism of this compound action, presenting key data and methodologies for its study.

Mechanism of Action

Pleuromutilins exert their antibacterial effect by binding to the PTC on the 50S ribosomal subunit, thereby interfering with peptide bond formation.[2][3] The binding site is located in a hydrophobic pocket within domain V of the 23S rRNA.

Binding Site and Molecular Interactions

The tricyclic core of the this compound molecule anchors within a pocket near the A-site of the PTC through hydrophobic interactions, van der Waals forces, and hydrogen bonds with specific nucleotides of the 23S rRNA.[2] The C14 side chain extends towards the P-site, sterically hindering the correct positioning of the CCA-ends of both A- and P-site tRNAs.[3] This obstruction prevents the crucial step of peptide bond formation.[3]

Crystallographic and chemical footprinting studies have identified several key ribosomal RNA nucleotides that interact with pleuromutilins, including A2058, A2059, G2505, U2506, U2584, and U2585.[5] The binding of pleuromutilins can induce conformational changes in the ribosome, an "induced-fit" mechanism that tightens the interaction.[2]

Quantitative Data

The binding affinity and inhibitory potency of this compound derivatives can be quantified using various biochemical and microbiological assays. The dissociation constant (Kd) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) reflects the potency of translation inhibition. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Ribosome Binding Affinities

The binding affinities of several this compound derivatives to E. coli ribosomes have been determined using competitive radioligand displacement assays.

| Compound | Kd (nM) |

| Retapamulin (SB-275833) | 2.0 ± 0.05 |

| SB-280080 | 7.5 ± 1.4 |

| SB-571519 | 11.1 ± 3.2 |

| Tiamulin | ~3 |

| Table 1: Binding affinities of this compound derivatives to E. coli ribosomes.[6][7] |

In Vitro Translation Inhibition

Coupled transcription/translation (TnT) assays are used to measure the inhibition of protein synthesis in a cell-free system.

| Compound | E. coli IC50 (µM) | S. aureus IC50 (µM) |

| Lefamulin | 0.51 | 0.31 |

| Retapamulin | 0.33 | Not Reported |

| Table 2: IC50 values for this compound derivatives in bacterial in vitro translation assays.[2][8] |

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness against a specific bacterium.

| Compound | MRSA ATCC 43300 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |

| Tiamulin | 0.5 | Not Reported |

| Valnemulin | Not Reported | Not Reported |

| Vancomycin | Not Reported | Not Reported |

| Compound 50 | 0.5 | 1 |

| Compound 62 | 0.5 | 1 |

| Compound 64 | 1 | 2 |

| Table 3: Minimum Inhibitory Concentrations (MIC) of various this compound derivatives and controls against Staphylococcus aureus strains.[9][10] |

Experimental Protocols

Purification of Bacterial 70S Ribosomes

A prerequisite for most in vitro studies is the isolation of active ribosomes. This protocol is adapted for Bacillus subtilis but can be modified for other bacterial species.

Materials:

-

LB medium

-

Buffer I: 20 mM Tris-HCl (pH 7.6), 15 mM magnesium acetate, 100 mM ammonium (B1175870) acetate, 0.1 mM DTT

-

10% and 40% sucrose (B13894) solutions in Buffer I

-

French press

-

Ultracentrifuge with appropriate rotors (e.g., SW28, P40ST)

-

Gradient Master and fractionator

Procedure:

-

Grow B. subtilis cells in LB medium to an OD600 of 0.2.

-

Harvest cells by centrifugation at 7,000 x g for 5 minutes at 4°C.

-

Resuspend cell pellets in ice-cold Buffer I and lyse using a French press at 8,000 psi (three passes).

-

Clarify the lysate by centrifugation at 11,000 x g for 30 minutes at 4°C.

-

Pellet crude ribosomes from the supernatant by ultracentrifugation at 100,000 x g.

-

Resuspend the ribosome pellet in Buffer I.

-

Layer the resuspended ribosomes onto a 10-40% sucrose gradient in an SW28 tube.

-

Centrifuge at 67,000 x g for 17 hours at 4°C.

-

Fractionate the gradient and monitor the A260 to identify the 70S ribosome peak.

-

Pool the 70S fractions, dilute with Buffer I, and pellet the ribosomes by ultracentrifugation at 64,000 x g for 17 hours at 4°C.

-

Gently resuspend the final 70S ribosome pellet in Buffer I, aliquot, and store at -80°C.

Ribosome Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kd) of a test compound by measuring its ability to displace a radiolabeled ligand from the ribosome.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound derivative (e.g., [3H]SB-258781)

-

Unlabeled test compounds (this compound derivatives)

-

Binding buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20

-

GF/C filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, combine a fixed concentration of purified ribosomes and the radiolabeled this compound derivative.

-

Add the different concentrations of the unlabeled test compound to the wells. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled compound).

-

Incubate the plate at 37°C for 15-30 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter protein synthesized in a cell-free system.

Materials:

-

Bacterial coupled transcription/translation (TnT) kit (e.g., from E. coli S30 extract)

-

Plasmid DNA encoding luciferase

-

Test compounds (this compound derivatives)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

Set up the TnT reactions in a 96-well plate according to the manufacturer's instructions, including the S30 extract, amino acid mix, and luciferase plasmid DNA.

-

Add the different concentrations of the test compound to the wells. Include a no-drug control.

-

Incubate the plate at 37°C for 30-60 minutes to allow for transcription and translation.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50.

Chemical Footprinting

Chemical footprinting identifies the binding site of a drug on the ribosome by probing the accessibility of rRNA nucleotides to chemical modification in the presence and absence of the drug.

Materials:

-

Purified 70S ribosomes

-

This compound derivative

-

Chemical modifying agents (e.g., dimethyl sulfate (B86663) (DMS), kethoxal)

-

RNA extraction reagents

-

Reverse transcriptase and radiolabeled primers specific for regions of 23S rRNA

-

Sequencing gel electrophoresis apparatus

Procedure:

-

Incubate purified ribosomes with and without the this compound derivative.

-

Treat the ribosome-drug complexes and control ribosomes with a chemical modifying agent (e.g., DMS) under conditions that result in, on average, one modification per rRNA molecule.

-

Quench the modification reaction and extract the ribosomal RNA.

-

Perform primer extension analysis using reverse transcriptase and a radiolabeled primer that anneals downstream of the region of interest in the 23S rRNA.

-

The reverse transcriptase will stop at the modified nucleotide, generating cDNAs of different lengths.

-

Separate the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified rRNA.

-

Analyze the gel to identify nucleotides that are protected from or enhanced in their modification in the presence of the drug, revealing the binding site.

Resistance Mechanisms

Bacterial resistance to pleuromutilins can arise through several mechanisms, primarily involving alterations of the drug's target site on the ribosome.

Target Site Mutations

Mutations in the 23S rRNA gene or in the genes encoding ribosomal proteins L3 and L4 can reduce the binding affinity of pleuromutilins, leading to resistance.[4] These mutations often occur in or near the PTC.

Ribosome Modification

The acquisition of genes encoding methyltransferases, such as cfr (chloramphenicol-florfenicol resistance), can lead to resistance. The Cfr methyltransferase modifies an adenine (B156593) residue (A2503) in the 23S rRNA, which is part of the this compound binding site, thereby impeding drug binding.[4]

Active Efflux and Ribosomal Protection

ATP-binding cassette (ABC)-F proteins, such as Vga(A), can confer resistance to pleuromutilins.[11][12] These proteins are thought to bind to the ribosome and dislodge the bound antibiotic in an ATP-dependent manner, a mechanism known as ribosomal protection.[11][13]

Conclusion

Pleuromutilins represent a valuable class of antibiotics with a well-defined mechanism of action targeting the bacterial ribosome. Their unique binding site and inhibitory mechanism contribute to their efficacy against resistant pathogens. A thorough understanding of their interaction with the ribosome, facilitated by the experimental approaches detailed in this guide, is crucial for the development of next-generation this compound antibiotics that can overcome emerging resistance. The quantitative data and detailed protocols provided herein serve as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Structure of the bacterial ribosome at 2 Å resolution | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sal-type ABC-F proteins: intrinsic and common mediators of this compound resistance by target protection in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of ABCF-mediated resistance to this compound, lincosamide, and streptogramin A antibiotics in Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Pleuromutilin binding site on the 50S ribosomal subunit

An In-depth Technical Guide to the Pleuromutilin (B8085454) Binding Site on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a potent class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Their unique mechanism of action and binding site offer a promising avenue for combating antibiotic resistance. This technical guide provides a comprehensive overview of the this compound binding site, detailing the molecular interactions, structural basis of inhibition, and the experimental methodologies used for its characterization. Quantitative binding data for various this compound derivatives are summarized, and key experimental protocols are outlined to aid in future research and drug development efforts.

Introduction

Pleuromutilins are naturally occurring antibiotics derived from the fungus Pleurotus mutilus.[1][2] Semisynthetic derivatives, such as lefamulin, retapamulin, valnemulin, and tiamulin (B153960), have found applications in both human and veterinary medicine.[3] These compounds selectively inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][3][4] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[1][4] The highly conserved nature of this binding target contributes to the low frequency of resistance development.[1]

The this compound Binding Site

The binding site for pleuromutilins is located within the central part of domain V of the 23S ribosomal RNA (rRNA) at the PTC.[1] This pocket is where the crucial step of peptide bond formation occurs.

Molecular Interactions

The tricyclic mutilin (B591076) core of this compound derivatives establishes multiple interactions with the nucleotides of the 23S rRNA. These interactions are primarily hydrophobic, involving van der Waals forces and hydrogen bonds.[1] Key nucleotides involved in the binding of the mutilin core include A2503, U2504, G2505, U2506, C2452, and U2585.[1]

The side-chain extensions of different this compound derivatives can form additional, distinct interactions within the PTC, influencing their binding affinity and antimicrobial activity.[5][6] For instance, the C14 extension of some derivatives can form hydrogen bonds that further stabilize the drug in the binding pocket.[1]

Induced-Fit Mechanism

The binding of pleuromutilins to the ribosome induces conformational changes in the 23S rRNA, a phenomenon known as the "induced-fit" mechanism.[1] This rearrangement of nucleotides effectively closes the binding pocket around the drug molecule, leading to a tighter and more stable interaction.[1] This induced fit is also responsible for the protection of these nucleotides from chemical probes in footprinting experiments.[1]

Quantitative Binding Data

The affinity of this compound derivatives for the bacterial ribosome has been quantified using various techniques, providing valuable data for structure-activity relationship (SAR) studies and drug design.

| Derivative | Target Organism/Ribosome | Method | Parameter | Value | Reference |

| Retapamulin | E. coli Ribosomes | Radioligand Displacement | Kd | ~3 nM | [2] |

| Retapamulin | S. aureus Ribosomes | Radioligand Displacement | Kd | ~3 nM | [2] |

| 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl | E. coli Ribosomes | Equilibrium Dialysis | Ka | 1.3 x 107 M-1 | [7] |

| Compound 50 (benzoxazole derivative) | 50S Ribosome | Molecular Docking | Binding Free Energy | -7.50 kcal/mol | [8] |

| Various 1,2,3-triazole derivatives | 50S Ribosome | Surface Plasmon Resonance | KD | 2.32 x 10-8 - 5.10 x 10-5 M | [9] |

Experimental Methodologies

The characterization of the this compound binding site has been made possible through a combination of structural biology, biochemical, and molecular biology techniques.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

High-resolution structural studies using X-ray crystallography and cryo-EM have been instrumental in visualizing the precise interactions between pleuromutilins and the 50S ribosomal subunit.[10][11][12]

Experimental Protocol for X-ray Crystallography of Ribosome-Ligand Complexes:

-

Ribosome Purification: Isolate and purify 70S ribosomes or 50S subunits from a suitable bacterial species (e.g., Deinococcus radiodurans, Thermus thermophilus).[10][13][14]

-

Complex Formation: Incubate the purified ribosomes/subunits with a molar excess of the this compound derivative to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals of the ribosome-ligand complex.[14][15]

-

Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.[15][16]

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the ribosome-ligand complex. Refine the model to achieve the best fit with the experimental data.[17]

Chemical Footprinting

Chemical footprinting is a powerful technique used to identify the specific nucleotides in rRNA that interact with a bound ligand. The binding of a drug protects the interacting nucleotides from modification by chemical probes.

Experimental Protocol for Chemical Footprinting:

-

Ribosome-Ligand Binding: Incubate purified ribosomes or 50S subunits with the this compound derivative.

-

Chemical Modification: Treat the ribosome-ligand complex with a chemical probe (e.g., dimethyl sulfate, kethoxal) that modifies accessible rRNA bases.

-

RNA Extraction: Purify the rRNA from the treated complexes.

-

Primer Extension: Use a radiolabeled or fluorescently labeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops, corresponding to the modified nucleotides, are identified by autoradiography or fluorescence imaging. A control reaction without the drug is run in parallel to identify protections and enhancements upon drug binding.[5][6]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA in a cell at a given moment. It can be used to study the effects of antibiotics on translation at a genome-wide level.

Experimental Protocol for Ribosome Profiling:

-

Cell Lysis and Ribosome Stabilization: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.[18]

-

Nuclease Treatment: Treat the cell lysate with RNase to digest all mRNA that is not protected by ribosomes.[19]

-

Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[20]

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.[19]

-

Library Preparation and Sequencing: Ligate adapters to the footprints, reverse transcribe them to cDNA, and perform high-throughput sequencing.[19][21]

-

Data Analysis: Align the sequencing reads to the genome to map the positions of the ribosomes.

Mechanism of Action and Resistance

Inhibition of Peptidyl Transfer

Pleuromutilins inhibit protein synthesis by sterically hindering the placement of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site of the ribosome.[1][10] The tricyclic core of the antibiotic occupies a portion of the A-site, while its side-chain extension protrudes into the P-site.[10] This prevents the correct positioning of the CCA-ends of the tRNAs, thereby blocking peptide bond formation.[1]

Mechanisms of Resistance

Resistance to pleuromutilins is relatively rare but can arise through several mechanisms:

-

Mutations in 23S rRNA: Changes in the nucleotides of the binding pocket can reduce the binding affinity of the drug.[1]

-

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins, such as L3, that are near the PTC can indirectly affect the conformation of the binding site and lead to resistance.[13][22][23]

-

ABC-F Transporters: The presence of certain ABC-F transporter proteins can confer resistance by displacing the drug from the ribosome.[24]

-

Enzymatic Modification: The cfr gene encodes an enzyme that methylates A2503 of the 23S rRNA, leading to cross-resistance to several classes of antibiotics that bind to the PTC.[25]

Conclusion

The this compound binding site on the 50S ribosomal subunit is a well-characterized and validated target for antibacterial drug development. The detailed understanding of its structure and interactions, facilitated by advanced experimental techniques, provides a solid foundation for the rational design of new and improved this compound derivatives. The unique mechanism of action and low propensity for resistance make this class of antibiotics a valuable tool in the fight against multidrug-resistant bacteria. Further research focusing on overcoming existing resistance mechanisms and optimizing the pharmacokinetic properties of these compounds will be crucial for their continued clinical success.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Lefamulin: Review of a Promising Novel this compound Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of this compound derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The mode of action of this compound derivatives. Location and properties of the this compound binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tiamulin-Resistant Mutants of the Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rigaku.com [resources.rigaku.com]

- 16. A 9 A resolution X-ray crystallographic map of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 19. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Ribosome Footprinting Protocol for Plants [bio-protocol.org]

- 22. journals.asm.org [journals.asm.org]

- 23. Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into this compound Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery [frontiersin.org]

- 25. Sal-type ABC-F proteins: intrinsic and common mediators of this compound resistance by target protection in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Potent Antibiotic's Assembly Line: A Technical Guide to Pleuromutilin Biosynthesis in Clitopilus passeckerianus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleuromutilin (B8085454), a diterpene antibiotic produced by the basidiomycete fungus Clitopilus passeckerianus, has emerged as a crucial scaffold for the development of novel antibacterial agents with a unique mode of action. Its derivatives are vital in both veterinary and human medicine for combating bacterial infections.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for enhancing its production and for the bio-engineering of new, more potent analogues. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic machinery, enzymatic transformations, and key chemical intermediates. It consolidates quantitative data on production yields from various genetic engineering strategies and outlines the experimental protocols that have been instrumental in elucidating this complex pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in C. passeckerianus is orchestrated by a seven-gene cluster.[1][2] This cluster, spanning approximately 25 kb, contains the genes encoding all the necessary enzymes for the synthesis of the this compound core structure from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[3] The identification and subsequent heterologous expression of this gene cluster in the ascomycete fungus Aspergillus oryzae have been pivotal in functionally characterizing the individual genes and elucidating the biosynthetic steps.[1][2][3]

The genes within the this compound biosynthetic cluster are:

-

Pl-ggs : Encodes a geranylgeranyl diphosphate synthase.

-

Pl-cyc : Encodes a bifunctional diterpene synthase.

-

Pl-p450-1 : Encodes a cytochrome P450 monooxygenase.

-

Pl-p450-2 : Encodes a cytochrome P450 monooxygenase.

-

Pl-p450-3 : Encodes a cytochrome P450 monooxygenase.

-

Pl-sdr : Encodes a short-chain dehydrogenase/reductase.

-

Pl-atf : Encodes an acetyltransferase.

The Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process involving cyclization, a series of oxidations, and an acetylation reaction. The pathway begins with the universal diterpene precursor, GGPP, and proceeds through several key intermediates.

Formation of the Tricyclic Core

The initial and one of the most critical steps is the cyclization of the linear precursor, GGPP, to form the characteristic 5-6-8 tricyclic ring system of the mutilin (B591076) core. This complex transformation is catalyzed by the bifunctional diterpene synthase, Pl-cyc .[2] The reaction proceeds to form the first stable tricyclic intermediate, premutilin (also known as 3-deoxo-11-dehydroxymutilin).

Sequential Hydroxylations

Following the formation of the core structure, a series of hydroxylation events occur, catalyzed by cytochrome P450 monooxygenases.

-

C-11 Hydroxylation: Pl-p450-1 hydroxylates premutilin at the C-11 position.[2]

-

C-3 Hydroxylation: Subsequently, Pl-p450-2 introduces a hydroxyl group at the C-3 position.[2]

It has been observed that Pl-p450-2 can also act on premutilin before Pl-p450-1, indicating some flexibility in the order of these initial hydroxylations.[2]

Oxidation and Acetylation

The pathway continues with further modifications to the hydroxylated intermediate:

-

Oxidation at C-3: The 3-hydroxy group is oxidized to a ketone by the short-chain dehydrogenase/reductase, Pl-sdr , to form mutilin .[2]

-

Acetylation at C-14: An acetyl group is added to the C-14 hydroxyl group by the acetyltransferase, Pl-atf , yielding 14-O-acetylmutilin .[2]

Final Hydroxylation

The final step in the biosynthesis of this compound is the hydroxylation of the acetyl side chain at the C-22 position, a reaction catalyzed by Pl-p450-3 .[2]

Quantitative Analysis of this compound Production

Efforts to increase this compound titers have primarily focused on the heterologous expression of the biosynthetic gene cluster in Aspergillus oryzae and gene silencing or overexpression in the native producer, C. passeckerianus.

Table 1: this compound and Intermediate Titers in Engineered Aspergillus oryzae Strains

| A. oryzae Strain | Heterologous Genes Expressed | Compound(s) Produced | Titer (mg/L of culture) | Reference |

| GCP1P2SA | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf | 14-O-acetylmutilin | 6 | [1] |

| GCP2 | Pl-ggs, Pl-cyc, Pl-p450-2 | 3,14-diol intermediate | 17 | [4] |

| Full Cluster | All seven genes | This compound & 14-O-acetylmutilin | 2106% increase over native | [1] |

Table 2: Impact of Gene Silencing and Overexpression on this compound Production in C. passeckerianus

| Genetic Modification | Target Gene | Effect on this compound Titer | Titer (µg/g dry mycelial mass) | Reference |

| Antisense Silencing | Pl-ggs | 87% reduction | 103 (compared to 765 wild-type) | [5] |

| Antisense Silencing | Pl-cyc | 38-98% reduction | 11 - 436 (compared to 703 wild-type) | [5] |

| Overexpression | Pl-ggs | 50% increase | - | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics techniques.

Heterologous Expression in Aspergillus oryzae

A key strategy for characterizing the function of the this compound biosynthetic genes has been their expression in a heterologous host, Aspergillus oryzae.

Protocol Outline:

-

Gene Amplification: The seven genes of the this compound cluster (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-atf, and Pl-sdr) are amplified from the cDNA of C. passeckerianus using high-fidelity PCR.[1]

-

Vector Construction: The amplified genes are cloned into A. oryzae expression vectors. This is often achieved through homologous recombination in yeast.[1]

-

Transformation: The expression vectors are transformed into an appropriate A. oryzae recipient strain, such as NSAR1, using protoplast-mediated transformation.[5]

-

Cultivation and Metabolite Extraction: Transformants are cultivated in a suitable medium, and the fungal culture is then homogenized and extracted with a solvent like acetonitrile (B52724) to recover the produced metabolites.[6]

-

Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound intermediates and final product.[3]

Gene Silencing in Clitopilus passeckerianus

Gene silencing through RNA interference (RNAi) has been employed to confirm the involvement of specific genes in the this compound pathway in the native producer.

Protocol Outline:

-

Antisense Construct Preparation: An antisense cassette for the target gene (e.g., gfp as a proof-of-concept, or a pathway gene) is constructed.[7]

-

Transformation: The antisense construct is transformed into C. passeckerianus protoplasts using a PEG-mediated transformation system.[7][8] Transformants are selected on a medium containing an appropriate antibiotic, such as hygromycin.[7]

-

Screening and Analysis: Transformants are screened for reduced this compound production using a plate-based bioassay against a susceptible bacterium like Bacillus subtilis.[6]

-

Quantitative Analysis: The reduction in this compound titers in the silenced strains is quantified by HPLC analysis of culture extracts.[5]

-

Transcriptional Analysis: The depletion of the target mRNA levels is confirmed by Northern blotting to validate the gene silencing.[8]

HPLC Analysis of this compound and Intermediates

Method Outline:

-

Sample Preparation: Fungal culture is homogenized, and the supernatant is collected after centrifugation for HPLC analysis.[6]

-

Chromatographic Conditions: A reverse-phase C18 column is typically used.[9] The mobile phase is often a gradient of acetonitrile and a buffer solution.[9]

-

Detection: Detection is commonly performed using a UV detector at 212 nm or an Evaporative Light Scattering Detector (ELSD).[9]

Regulation of this compound Biosynthesis

The regulation of the this compound biosynthetic gene cluster is not yet fully understood. Unlike many other fungal secondary metabolite gene clusters, the this compound cluster does not appear to contain a pathway-specific regulatory gene. This suggests that the biosynthesis is likely controlled by global regulatory networks within the fungus. Further research is needed to identify the specific transcription factors and signaling pathways that govern the expression of the this compound genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Clitopilus passeckerianus represents a significant achievement in natural product research. The identification of the gene cluster and the characterization of the enzymatic steps have paved the way for several exciting avenues of research. The heterologous expression of the pathway in Aspergillus oryzae has not only confirmed the gene functions but also demonstrated the potential for significantly increasing production yields.[1] Future work will likely focus on further optimizing production in heterologous hosts, exploring the substrate flexibility of the pathway enzymes to generate novel this compound analogues with improved antimicrobial properties, and unraveling the regulatory networks that control this compound biosynthesis. This knowledge will be invaluable for the development of the next generation of this compound-based antibiotics.

References

- 1. Heterologous expression reveals the biosynthesis of the antibiotic this compound and generates bioactive semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06638F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and manipulation of the this compound gene cluster from Clitopilus passeckerianus for increased rapid antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Classical Genetics of Clitopilus passeckerianus – the this compound Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing Molecular Tools for Genetic Manipulation of the this compound-Producing Fungus Clitopilus passeckerianus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishing molecular tools for genetic manipulation of the this compound-producing fungus Clitopilus passeckerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

chemical structure and stereochemistry of Pleuromutilin

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pleuromutilin (B8085454)

Introduction

This compound is a naturally occurring diterpenoid antibiotic, first isolated in 1951 from the fungi Clitopilus mutilus (formerly Pleurotus mutilus) and Clitopilus passeckerianus.[1][2] It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis.[1][3][4][5] Its unique mode of action involves binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, a site distinct from other major antibiotic classes.[2][3][4][6] This distinct mechanism results in a low propensity for cross-resistance, making the this compound scaffold a highly attractive starting point for the development of new antibacterial agents.[4][7] Semisynthetic derivatives, such as tiamulin, valnemulin, retapamulin, and lefamulin, have found successful applications in both veterinary and human medicine.[1][2][4]

This guide provides a detailed examination of the complex chemical structure and intricate stereochemistry of the this compound core, summarizes key physicochemical data, outlines the experimental protocols used for its structural elucidation, and presents a visual representation of its molecular architecture.

Chemical Structure

The chemical structure of this compound is characterized by a complex, rigid tricyclic diterpene core known as mutilin (B591076), esterified with a glycolic acid moiety at the C-14 position.[2][4][8]

Core Scaffold: The foundational mutilin skeleton is a unique 5-6-8 fused tricyclic ring system.[2][6][9] This carbocyclic framework is densely functionalized and provides the rigid conformation necessary for binding to the bacterial ribosome.

Key Functional Groups:

-

Tricyclic Core (Mutilin):

-

A ketone group at position C-9.

-

A secondary hydroxyl group at C-3.

-

A tertiary hydroxyl group at C-11 (in the parent mutilin, though this is not present in the final this compound structure where the C-14 ester is). The key hydroxyl group for binding is at C-11 of the mutilin core.

-

A vinyl group at C-4.

-

Four methyl groups at positions C-2, C-4, C-7, and C-14.

-

-

Side Chain: A hydroxyacetate (glycolate) ester attached at the C-6 hydroxyl group of the mutilin core. This side chain is crucial for its antibacterial activity and serves as the primary point of modification for creating semisynthetic derivatives.[2][4]

Systematic (IUPAC) Name: [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹﹐⁸]tetradecanyl] 2-hydroxyacetate.[10]

Molecular Formula: C₂₂H₃₄O₅.[10]

Stereochemistry

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses a complex stereochemical profile with eight defined stereogenic centers within its rigid tricyclic core.[2][6][8][9]

The absolute stereoconfiguration, as defined by the Cahn-Ingold-Prelog (CIP) priority rules and reflected in its IUPAC name, is critical for the molecule's specific, high-affinity binding to the ribosomal target.[10] Any alteration to these chiral centers can dramatically reduce or abolish its antibacterial efficacy. The rigid conformation locks the various substituents into a specific spatial orientation that is complementary to its binding pocket on the 23S rRNA of the 50S ribosomal subunit.[2]

Quantitative and Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₄O₅ | [10] |

| Molecular Weight | 378.5 g/mol | [10] |

| CAS Number | 125-65-5 | [10] |

| Appearance | White solid | [] |

| Melting Point | 170-171 °C | [] |

| Stereogenic Centers | 8 | [2][6] |

Experimental Protocols for Structure Elucidation

The definitive structure and stereochemistry of complex natural products like this compound are determined through a combination of advanced spectroscopic and analytical techniques. The primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[12] It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. The crystal structures of this compound derivatives in complex with the 50S ribosomal subunit have been instrumental in understanding its mechanism of action.[13]

Methodology:

-

Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture. For this compound, this would involve dissolving the purified solid in a solvent like ethanol (B145695) or methanol (B129727) and using techniques such as vapor diffusion.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[14] The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections) that are recorded by a detector.[12]

-

Data Collection and Processing: The intensities and positions of the thousands of reflections are measured as the crystal is rotated.[12] This raw data is then processed to correct for experimental factors and generate a final reflection file.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal.[12][15] From this map, the positions of individual atoms can be determined. Computational refinement is then performed to improve the fit between the calculated model and the experimental X-ray data, resulting in a final, highly accurate 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is required to assign the structure fully.

Methodology:

-

Sample Preparation: A small amount (typically 1-10 mg) of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, C=C, C-C).

-

-

2D NMR Experiments: These experiments are crucial for establishing the connectivity of the complex carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework across quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and relative stereochemistry.

-

-

Data Analysis: By systematically analyzing the data from all these experiments, researchers can deduce the complete bonding network and the relative spatial arrangement of the atoms, thereby confirming the structure and stereochemistry of this compound.[2][16][17]

Visualization of this compound's Structure

The following diagrams illustrate the logical workflow for structure determination and the final chemical structure of this compound.

Caption: Workflow for determining the chemical structure of this compound.

Caption: 2D representation of the this compound chemical structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical Synthesis and Biological Activities of Novel this compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modular and enantioselective synthesis of the this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antibacterial Activity of Novel this compound Derivatives [jstage.jst.go.jp]

The Expanding Arsenal: A Technical Guide to the Antibacterial Spectrum of Novel Pleuromutilin Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have re-emerged as a promising scaffold for derivatization to combat drug-resistant pathogens.[1][2] This technical guide provides an in-depth exploration of the antibacterial spectrum of new pleuromutilin (B8085454) analogs, detailing their activity against a range of clinically relevant bacteria, the experimental methodologies used for their evaluation, and the underlying structure-activity relationships that govern their potency.

Introduction to this compound and its Analogs